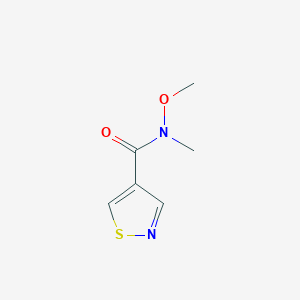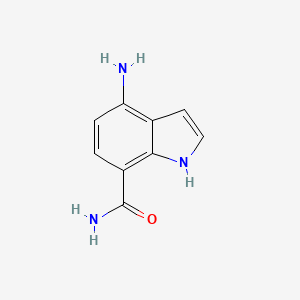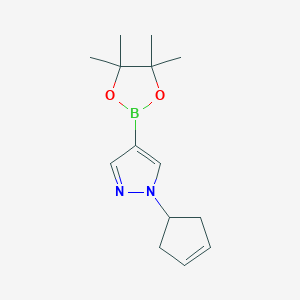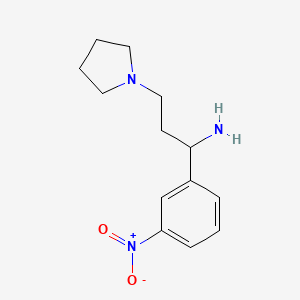
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is an organic compound that features a nitrophenyl group attached to a pyrrolidine ring through a propanamine linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine typically involves the following steps:
Formation of Pyrrolidine: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the reaction of 1,4-dibromobutane with ammonia.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the pyrrolidine ring through a propanamine linker. This can be achieved using reductive amination, where the nitrophenyl ketone is reacted with pyrrolidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and hydrogenation processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Reduction: 1-(3-Aminophenyl)-3-pyrrolidin-1-ylpropan-1-amine.
Substitution: Various substituted phenyl derivatives.
Oxidation: Nitroso or nitro derivatives.
科学的研究の応用
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interaction of nitrophenyl compounds with biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the oxidative state of biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The propanamine linker provides flexibility, allowing the compound to fit into various binding sites.
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)-3-piperidin-1-ylpropan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(3-Nitrophenyl)-3-morpholin-1-ylpropan-1-amine: Similar structure but with a morpholine ring.
Uniqueness
1-(3-Nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine is unique due to the specific positioning of the nitro group and the presence of the pyrrolidine ring. This combination provides distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H19N3O2/c14-13(6-9-15-7-1-2-8-15)11-4-3-5-12(10-11)16(17)18/h3-5,10,13H,1-2,6-9,14H2 |
InChIキー |
DPXXYMQUWQIWCM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC(C2=CC(=CC=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
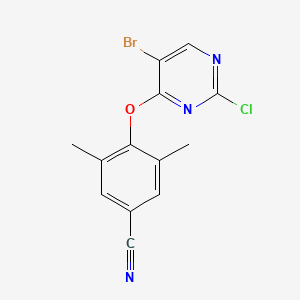
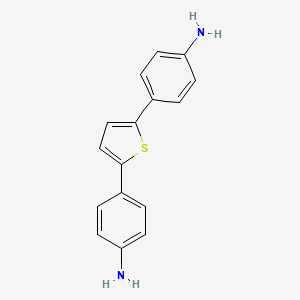
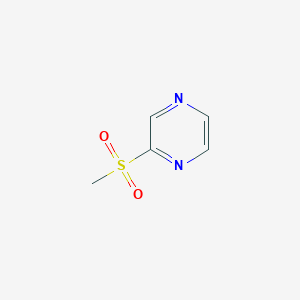

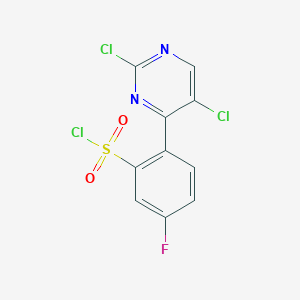
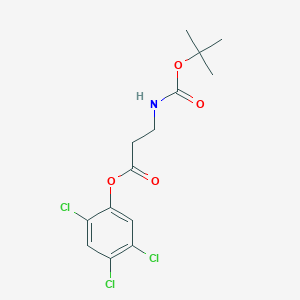
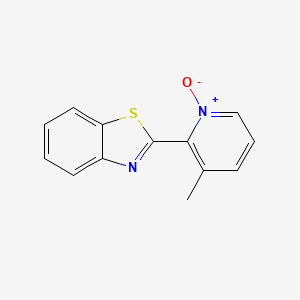
![2-(4-Morpholinyl)-7-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoxaline](/img/structure/B13874945.png)
